2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of the 2-(2-fluorophenoxy)ethylthio group enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(2-fluorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiazole
- 2-(4-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyethylthio)benzothiazole
Uniqueness
2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the 2-(2-fluorophenoxy)ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzothiazole derivatives may not be as effective .
Properties
Molecular Formula |
C15H12FNOS2 |
---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H12FNOS2/c16-11-5-1-3-7-13(11)18-9-10-19-15-17-12-6-2-4-8-14(12)20-15/h1-8H,9-10H2 |
InChI Key |
SUGVAAHYSKJZOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC=CC=C3F |
Origin of Product |
United States |
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